Zinc-DTPA
CAS No.: 23759-24-2
Cat. No.: VC20765144
Molecular Formula: C14H18N3O10Zn-3
Molecular Weight: 453.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23759-24-2 |
|---|---|
| Molecular Formula | C14H18N3O10Zn-3 |
| Molecular Weight | 453.7 g/mol |
| IUPAC Name | zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
| Standard InChI | InChI=1S/C14H23N3O10.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-5 |
| Standard InChI Key | UVJDUBUJJFBKLD-UHFFFAOYSA-I |
| SMILES | C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2] |
| Canonical SMILES | C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2] |
Introduction
Zinc-DTPA, or pentetate zinc trisodium, is a chelating agent derived from diethylenetriaminepentaacetic acid (DTPA). It is primarily utilized in medical settings for the treatment of internal contamination by certain radioactive materials, specifically transuranic elements like plutonium, americium, and curium. Its mechanism involves binding to these metals, facilitating their excretion from the body through urine.
Molecular Formula
-
Chemical Formula: C14H18N3O10Zn
-
Molecular Weight: 453.7 g/mol
Coordination Chemistry
As an octadentate ligand, Zinc-DTPA can form up to eight coordination bonds with metal ions. This property is crucial for its effectiveness in sequestering toxic metals and facilitating their removal from the body .
Treatment of Internal Contamination
Zinc-DTPA is FDA-approved for treating internal contamination from radioactive materials. It is particularly effective when administered shortly after exposure, as it binds to circulating radionuclides and promotes their urinary excretion .
Clinical Trials
In a clinical study involving patients diagnosed with gadolinium deposition disease (GDD), treatment with intravenous Calcium-/Zinc-DTPA resulted in a significant increase in urinary gadolinium levels and moderate symptomatic improvement in most patients .
Pharmacodynamics
Zinc-DTPA has been shown to have a lower incidence of adverse effects compared to Ca-DTPA, such as less depletion of essential trace metals and lower mortality rates in animal studies .
Regulatory Status and Safety
Zinc-DTPA is available only by prescription and must be administered under medical supervision due to its specific applications and potential side effects. The FDA has established guidelines for its use in treating internal contamination and has found it safe and effective when used according to approved protocols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume